![molecular formula C23H29N3O3 B5511341 4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5511341.png)
4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine derivatives, particularly those involving benzamide structures, have garnered attention in medicinal chemistry and organic synthesis due to their diverse biological activities and potential therapeutic applications. These compounds are synthesized and studied for their gastrokinetic, anticancer, and antimicrobial activities, among others.
Synthesis Analysis
The synthesis of morpholine-benzamide derivatives involves various organic synthesis techniques, including condensation reactions and modifications of benzoyl and morpholinyl groups to enhance their biological activities. For instance, Kato et al. (1992) described the synthesis of gastrokinetic agents by preparing a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, showing potent in vivo gastric emptying activity (Kato et al., 1992).
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the molecular conformation and intermolecular interactions of these compounds. For example, Lu et al. (2017) synthesized and determined the crystal structure of a morpholine-benzamide derivative, providing insights into its molecular geometry and potential interaction sites (Lu et al., 2017).
Scientific Research Applications
Structural and Chemical Analysis
- The benzamide molecule titled N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfonyl)‐2‐nitrobenzamide contains a morpholinone ring with a unique twist-boat conformation. This study provides insights into the structural characteristics stabilized by various hydrogen bonds, suggesting implications for designing compounds with specific biological activities (Huai‐Lin Pang et al., 2006).
Radiolabelling and Imaging Applications
- Radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide explores the optimization of radiolabelling conditions, demonstrating the compound's potential in medical imaging and diagnostic applications. The high radiochemical conversion rate and stability suggest its usefulness in nuclear medicine (C. Tsopelas, 1999).
Biological Activities and Applications
- N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes exhibit significant antifungal activity against pathogens responsible for plant diseases. This research highlights the potential agricultural applications of morpholine derivatives in protecting crops from fungal infections (Zhou Weiqun et al., 2005).
Antidepressant Synthesis
- The synthesis of Antidepressant Befol through the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with Morpholine highlights the process of creating a new class of antidepressants. This study showcases the methodological advancements in synthesizing compounds with potential therapeutic applications (N. S. Donskaya et al., 2004).
Antiproliferative Agents
- Design, synthesis, and evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides provide evidence of potent antiproliferative activities against various cancer cell lines. This research underscores the importance of benzamide derivatives in developing novel anticancer agents (Xiao-meng Wang et al., 2015).
Future Directions
properties
IUPAC Name |
4-morpholin-4-yl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-23(19-5-7-22(8-6-19)26-11-15-29-16-12-26)24-17-20-3-1-2-4-21(20)18-25-9-13-28-14-10-25/h1-8H,9-18H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIVAXGFENJHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-yl)-N-[2-(morpholin-4-ylmethyl)benzyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.